Bumadizone calcium salt hemihydrate is a compound derived from Bumadizone, a nonsteroidal anti-inflammatory drug (NSAID) known primarily for its analgesic and anti-inflammatory properties. It is classified under the category of acetic acid derivatives and is utilized in various pharmaceutical formulations, particularly for conditions involving inflammation and pain management. The compound's molecular formula is , indicating that it includes a hemihydrate form which can influence its solubility and bioavailability in pharmaceutical applications .
Bumadizone calcium salt hemihydrate is synthesized from Bumadizone, which itself is derived from butylmalonic acid and 1,2-diphenylhydrazine through a condensation reaction. The classification of this compound as an NSAID places it within a broader category of medications that are effective in reducing inflammation, pain, and fever by inhibiting cyclooxygenase enzymes involved in prostaglandin synthesis .
The synthesis of Bumadizone calcium salt hemihydrate involves several key steps:
The molecular structure of Bumadizone calcium salt hemihydrate can be represented by its canonical SMILES notation: CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)O
. This structure reveals the presence of two phenyl rings attached to a carbon chain with functional groups characteristic of carboxylic acids and amides. The hemihydrate form indicates the inclusion of water molecules in its crystalline structure, which can affect its solubility and stability .
Bumadizone calcium salt hemihydrate can participate in various chemical reactions:
Bumadizone exerts its pharmacological effects primarily through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain. The mechanism involves:
Studies indicate that Bumadizone demonstrates a short half-life (approximately 4 hours) and undergoes significant first-pass metabolism. Its release profile is pH-dependent, making it suitable for targeted drug delivery systems aimed at specific gastrointestinal sites .
Bumadizone calcium salt hemihydrate has several significant applications in scientific research and pharmaceuticals:
Bumadizone (chemically designated as 2-[N,N'-diphenylhydrazinecarbonyl]hexanoic acid) emerged as part of the nonsteroidal anti-inflammatory drug (NSAID) class during the mid-20th century pharmaceutical boom. Its calcium salt hemihydrate derivative was specifically developed to address critical limitations of the parent compound, including poor aqueous solubility and formulation challenges. The molecular evolution from bumadizone free acid to its calcium salt hemihydrate form represents a classic case of pharmaceutical salt engineering, where cation selection and hydration state were strategically optimized to enhance physicochemical stability while preserving bioactivity [2] [5].
Early preclinical studies revealed that the free acid form exhibited suboptimal dissolution kinetics, limiting its bioavailability. This prompted pharmaceutical chemists to explore salt forms, with calcium emerging as the optimal cation due to its ability to form a stable crystalline lattice incorporating water molecules in a well-defined stoichiometry. The resulting hemihydrate structure ([C₁₉H₂₂N₂O₃]₂Ca·0.5H₂O) demonstrated markedly improved solid-state properties while maintaining the anti-inflammatory activity intrinsic to the COX inhibition mechanism characteristic of NSAIDs [3] [10]. The development timeline shows a progression from the initial phenylbutazone derivatives to the targeted molecular optimization that yielded bumadizone calcium hemihydrate as a distinct chemical entity with superior material properties [4].
Table 1: Key Chemical Identifiers of Bumadizone Calcium Hemihydrate
Property | Value | Reference |
---|---|---|
Chemical Formula | C₃₈H₄₂CaN₄O₆·0.5H₂O | [5] |
Molecular Weight | 690.8 g/mol (anhydrous basis) | [5] |
CAS Registry Number | 34461-73-9 (calcium hemihydrate) | [5] |
UNII | 142R7TU2TN | [5] |
IUPAC Name | Calcium;2-[anilino(phenyl)carbamoyl]hexanoate hemihydrate | [5] |
Synonyms | Eumotol®, Butylmalonic acid mono(1,2-diphenylhydrazide) calcium hemihydrate | [5] |
The synthesis of bumadizone calcium hemihydrate follows a multistep sequence initiated by the preparation of the bumadizone free acid through condensation reactions. The critical transformation involves reacting bumadizone free acid with calcium ions under precisely controlled conditions to induce selective crystallization of the hemihydrate species [4] . The core synthetic pathway can be summarized as:
The critical process parameters determining the hydration state and crystalline purity include:
Advanced analytical monitoring using in-situ Raman spectroscopy has proven invaluable for real-time tracking of the hydrate formation kinetics, allowing immediate adjustment of process parameters when deviations from the desired crystallization pathway occur. The final product typically exhibits needle-like crystals with well-defined morphological characteristics that facilitate filtration and downstream processing .
Table 2: Critical Process Parameters for Hemihydrate Crystallization
Parameter | Optimal Range | Impact on Product |
---|---|---|
Water:Ethanol Ratio | 15:85 to 25:75 (v/v) | Determines hydrate stoichiometry; higher water favors dihydrate |
Crystallization Temperature | 45-60°C | Controls crystal size distribution and polymorphic purity |
Cooling Rate | 0.5-1°C/min | Prevents amorphous precipitation and hydrate dehydration |
Stirring Rate | 100-150 rpm | Ensures homogeneous supersaturation without crystal damage |
Seed Crystal Loading | 1-3% (w/w) | Controls nucleation density and crystal growth kinetics |
The solid-state stability of bumadizone calcium hemihydrate presents significant challenges due to its tendency toward dehydration-rehydration processes that can alter pharmaceutical performance. Recent research has focused on innovative strategies for polymorphic control and hydrate stabilization [9]:
Crystal Engineering via Additives: Incorporation of crystal habit modifiers during crystallization, such as hydroxypropyl methylcellulose (HPMC), has demonstrated effectiveness in producing crystals with minimized surface energy anisotropy. This approach reduces the thermodynamic driving force for dehydration by creating crystals with lower aspect ratios and reduced internal strain.
Nanoconfinement Strategies: Encapsulation of bumadizone hemihydrate crystals within mesoporous silica matrices (pore size 3-5 nm) physically restricts water egress and ingress, effectively stabilizing the hydrate structure against environmental humidity fluctuations. This technique maintains hydrate integrity even at relative humidities below 20%, where the free crystalline form would spontaneously dehydrate [9].
Surface-Specific Interactions: Application of molecular coatings using amphiphilic polymers creates a diffusion barrier at the crystal surface. Polyvinyl alcohol (PVA) coatings have shown particular promise, reducing dehydration rates by 75% under accelerated stability conditions (40°C/10% RH) while preserving dissolution characteristics.
Polymorphic screening has identified three distinct crystalline forms of bumadizone calcium:
The interconversion pathways have been mapped using energy-temperature diagrams constructed from differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS) data. Form I exhibits superior compressibility and flow properties compared to the anhydrous form, making it the preferred form for tablet manufacturing. Strict control of the crystallization parameters as detailed in Section 1.2 prevents the formation of polymorphic impurities that could compromise product stability [9].
The synthesis of bumadizone calcium hemihydrate has been re-engineered using green chemistry principles to minimize environmental impact while maintaining product quality. Notable advances include:
Solvent Reduction and Substitution: Traditional synthesis utilized large volumes of chlorinated solvents (dichloromethane) for extraction steps. Modern approaches employ switchable hydrophilicity solvents (SHS) such as N,N-dimethylcyclohexylamine, which can be reversibly converted between hydrophobic and hydrophilic states using CO₂ as a trigger. This innovation reduces solvent consumption by 70% and enables near-quantitative solvent recovery and reuse .
Catalytic Reaction Engineering: The implementation of heterogeneous acid catalysts (e.g., sulfonated zirconia) has replaced stoichiometric mineral acids in the condensation step. These solid catalysts demonstrate excellent activity (yield >95%) while eliminating aqueous waste streams associated with acid neutralization. Catalyst lifetime exceeding 20 reaction cycles has been achieved through optimized regeneration protocols [8].
High-Pressure Barochemistry: Application of high hydrostatic pressure (HHP) technology (2-5 kbar) significantly accelerates the calcium salt formation reaction while enabling crystallization at ambient temperatures. This approach reduces energy consumption by approximately 85% compared to thermal methods and improves crystal purity by minimizing thermal degradation pathways. The technique represents an emerging frontier in sustainable pharmaceutical manufacturing, leveraging pressure as a clean activation method [8].
Process Intensification: Continuous manufacturing platforms incorporating microreactor technology for the initial condensation step and plug-flow crystallizers for salt formation have demonstrated substantial efficiency improvements. These systems provide precise control over reaction parameters, reducing batch-to-batch variability while decreasing processing time from 48 hours (batch) to approximately 6 hours. Life cycle assessment (LCA) studies indicate a 45% reduction in carbon footprint compared to conventional batch processes [8].
These innovations exemplify the pharmaceutical industry's transition toward atom-economical processes with minimized E-factor (environmental factor). The current state-of-the-art synthesis achieves an impressive E-factor of 18 (kg waste/kg product), representing an 80% reduction from early synthetic routes. Further improvements are anticipated through the integration of biocatalytic steps and renewable energy-powered processes.
Table 3: Environmental Impact Assessment of Synthesis Strategies
Synthetic Approach | E-Factor | Energy Consumption (kJ/mol) | PMI* | Key Advantages |
---|---|---|---|---|
Traditional Batch Process | 89 | 8,500 | 136 | Established technology |
Catalytic Continuous Flow | 35 | 3,200 | 58 | Reduced solvent use |
HHP Barochemistry | 22 | 1,100 | 41 | Low temperature operation |
SHS-Based Extraction | 18 | 2,800 | 32 | Near-complete solvent recovery |
*PMI: Process Mass Intensity (total mass input/mass product)
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7